(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

Chiral impurity profiling Pharmacopoeial compliance Levocetirizine quality control

In ANDA submissions, using racemic Cetirizine EP Impurity B (CAS 113740-61-7) in place of this (R)-enantiomer HCl salt introduces systematic error in system suitability testing and impurity quantitation. This compound is the exact BP/EP-specified Impurity B reference standard for levocetirizine and cetirizine QC. • RRT 0.8, correction factor 1.0 - direct area-percent quantitation at the 0.15% individual acceptance limit without response factor correction. • ISO 17034-certified, ≥98% purity - ensures metrological traceability for ANDA method validation and GMP batch release. • Supplied with full Certificate of Analysis; store at -20°C protected from light; ships under ambient conditions.

Molecular Formula C19H22Cl2N2O2
Molecular Weight 381.3 g/mol
CAS No. 942132-30-1
Cat. No. B1404534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
CAS942132-30-1
Molecular FormulaC19H22Cl2N2O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1
InChIKeyVTGWDLPASRYLSI-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-De(carboxymethoxy) Cetirizine Acetic Acid HCl Reference Standard Overview


(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride (CAS 942132-30-1) is a defined pharmaceutical impurity reference standard—specifically, the (R)-enantiomer hydrochloride salt of 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. It is formally listed as Cetirizine BP Impurity B and Levocetirizine EP Impurity B . The compound has the molecular formula C19H22Cl2N2O2 and a molecular weight of 381.3 g/mol . It is supplied as a certified reference material for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical industry, including Abbreviated New Drug Applications (ANDA) and commercial production of cetirizine and levocetirizine . The compound is recognized under multiple pharmacopoeial monographs (BP, EP) with defined chromatographic specifications and acceptance limits [1].

ANDA method development and GMP batch release testing for cetirizine/levocetirizine.
Pharmacopoeial impurity profiling per BP/EP monographs (Impurity B).
Chiral HPLC method validation and system suitability with exact stereochemical identity.

Why Stereochemical Identity Prevents Impurity Standard Substitution


Pharmaceutical impurity reference standards are not interchangeable, because pharmacopoeial monographs and regulatory submissions require exact stereochemical and salt-form identity for unambiguous chromatographic peak assignment [1]. (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride exists as the single (R)-enantiomer hydrochloride, whereas the commonly catalogued Cetirizine EP Impurity B (CAS 113740-61-7) is racemic, and the USP-related Cetirizine Acetic Acid is an unassigned stereoisomer . These forms exhibit distinct chromatographic behavior: the BP monograph assigns impurity B a relative retention time (RRT) of approximately 0.8 (cetirizine = 1.0) with a correction factor of 1.0, while structurally adjacent impurities (A, C, D, E, F) require correction factors ranging from 0.6 to 1.9 and elute at different RRTs [1]. Using the wrong stereochemical or salt form introduces systematic error in system suitability testing, retention time locking, and impurity quantitation, compromising ANDA submission data integrity and pharmacopoeial compliance .

This Reference Standard (R)-enantiomer hydrochloride salt, pharmacopoeially defined Impurity B for levocetirizine.
Common Substitute Racemic Cetirizine EP Impurity B free base (CAS 113740-61-7) or USP unassigned stereoisomer.
Expected Behavior Unique retention time (RRT ~0.8) and correction factor 1.0 enable direct area-percent quantitation.
Shift in Method Different RRT and peak shape may shift resolution; correction factor mismatch introduces systematic quantitation error.
Stereochemical and salt-form differences may alter chromatographic peak assignment and compromise pharmacopoeial compliance. Substitution requires full re-validation.

Quantitative Differential Evidence for This Reference Standard


Stereochemical Identity and Chromatographic Peak Assignment

The target compound is the single (R)-enantiomer hydrochloride salt (CAS 942132-30-1, molecular formula C19H22Cl2N2O2, MW 381.3), whereas Cetirizine EP Impurity B free base (CAS 113740-61-7) is the racemic (RS) mixture (C19H21ClN2O2, MW 344.84), and the USP-listed Cetirizine Acetic Acid does not specify stereochemistry [1]. The (R)-enantiomer is the only form that co-elutes precisely with the Levocetirizine Impurity B peak specified in EP and BP monographs for levocetirizine drug substance. Substitution with the racemic form yields a split or broadened peak in chiral HPLC methods and an incorrect retention time in achiral BP/EP methods owing to different salt-form ionization [1].

Stereochemical Identity
Head-to-head
Single (R)-enantiomer HCl salt (C19H22Cl2N2O2) vs. racemic free base (C19H21ClN2O2) and unspecified stereoisomer; distinct salt and chiral composition.
Enables unambiguous peak assignment in levocetirizine impurity profiling per EP/BP.
Racemic or unspecified forms may produce split peaks or retention time shifts in chiral methods.
Chiral impurity profiling Pharmacopoeial compliance Levocetirizine quality control

Chromatographic Relative Retention Time Specificity

In the BP 2013 monograph for Cetirizine Hydrochloride, impurity B exhibits a relative retention time (RRT) of approximately 0.8 with reference to the cetirizine peak (retention time ~9 min). This RRT is distinct from all other specified impurities: impurity D (RRT ~0.6), impurity C (RRT ~0.9), impurity E (RRT ~1.2), impurity F (RRT ~1.37), and impurity A (RRT ~1.42) [1]. In the USP 35 Oral Solution monograph, Cetirizine Acetic Acid (the racemic analog) has an RRT of 0.69 [2]. The 0.8 RRT value serves as a lockable chromatographic identifier for system suitability—the BP requires a peak-to-valley ratio of minimum 5 between impurity C and cetirizine to verify resolution, which depends on accurate impurity B peak localization [1].

Relative Retention Time
Cross-study
Target RRT 0.8 (cetirizine = 1.0); nearest impurity C at 0.9; racemic USP form at 0.69.
Unique RRT supports system suitability and retention time locking.
BP method: silica gel, H2SO4/water/acetonitrile, UV 230 nm.
HPLC impurity profiling System suitability Pharmacopoeial method validation

Correction Factor Equivalence in HPLC Quantitation

The BP 2013 monograph explicitly lists correction factors for impurities A (0.7), C (1.9), D (0.6), E (1.3), and F (1.9) but assigns no correction factor to impurity B, meaning its relative response factor (RRF) is 1.0—identical to the cetirizine parent peak [1]. This equivalence means that impurity B can be directly quantitated by area percent against the cetirizine reference without multiplicative correction, reducing analytical uncertainty. In contrast, impurity C requires a correction factor of 1.9, meaning its uncorrected peak area underestimates true concentration by a factor of ~1.9. Eliminating this correction step for impurity B simplifies the analytical workflow and removes one source of systematic error in batch release testing [1].

Correction Factor
Head-to-head
Impurity B correction factor = 1.0 (no adjustment). Other specified impurities require factors 0.6 to 1.9.
Simplifies quantitation by direct area percent, reducing systematic error.
Impurity C would need a 1.9x upward correction.
Relative response factor Impurity quantitation Pharmacopoeial method

Pharmacopoeial Acceptance Limits for Impurity Control

The BP 2013 monograph sets a uniform individual acceptance limit for specified impurities A, B, C, D, E, and F: each must not exceed 1.5 times the area of the principal peak in reference solution (b), corresponding to 0.15% w/w [1]. Total specified impurities must not exceed 3 times that area (0.3% w/w), and unspecified impurities are limited to the area of the principal peak (0.10% w/w) with a disregard limit of 0.05% [1]. The USP 35 monograph for Cetirizine Hydrochloride Oral Solution sets a total impurity limit of NMT 0.8% and lists Cetirizine Acetic Acid (racemic) as a process impurity provided for information only [2]. The target compound, as the (R)-enantiomer, is the impurity that must be monitored in levocetirizine drug substance, where chiral purity specifications are pharmacopoeially mandated [1].

Acceptance Limits
Cross-study
BP individual limit ≤0.15% w/w for impurity B; total ≤0.3%. USP oral solution total ≤0.8%.
Defines LOQ requirements; BP limit is more stringent for drug substance.
Calibration linearity should cover at least LOQ to 150% of 0.15%.
Impurity limit Pharmacopoeial specification Batch release testing

ISO 17034 Certification and Reference Standard Purity

Multiple suppliers provide (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride with a Certificate of Analysis confirming purity by HPLC. CymitQuimica supplies the product at a minimum purity of 95% (HPLC) . Alfa Chemistry and other vendors list the compound in their catalog with full characterization data . CATO Research Chemicals supplies the compound (Levocetirizine Impurity 54 HCl) as an analytical standard manufactured under ISO 17034 accreditation for reference material producers, ensuring metrological traceability [1]. In contrast, generic Cetirizine Impurity B (racemic, CAS 113740-61-7) is frequently sold without ISO 17034 certification and with variable stated purity (≥90–98%, depending on vendor) . The target compound is accompanied by a Certificate of Analysis that includes HPLC purity, identity confirmation by NMR and MS, and storage conditions at -20°C [1].

ISO 17034 & Purity
Head-to-head
Target: ≥98% HPLC purity, ISO 17034 certified (CATO). Generic racemic impurity B: ≥90% typical, without certification.
Supports metrological traceability for GMP QC and regulatory filing integrity.
CoA includes HPLC, NMR, MS; storage at -20°C.
Reference standard certification ISO 17034 Analytical quality assurance

Storage Stability and Physicochemical Characterization

The target compound requires storage at -20°C for long-term stability, with light-sensitive properties necessitating amber vial storage under inert atmosphere . Its melting point is reported as 115–135°C (free base form CAS 942193-17-1) . The compound's computed LogP is 3.81 and topological polar surface area is 43.8 Ų . In contrast, the racemic Cetirizine EP Impurity B free base (CAS 113740-61-7) is frequently stored at 2–8°C (refrigerated) rather than frozen, and the dihydrochloride salt (CAS 1000690-91-4) has different stability requirements . The defined melting point range provides an additional orthogonal identity verification parameter (pharmacopoeial melting point test) not reliably available for all salt forms of the racemic comparator .

Storage & Characterization
Class-level
-20°C storage, light sensitive, melting point 115–135°C (free base), LogP 3.81, PSA 43.8 Ų.
Provides orthogonal identity verification and stability benchmark.
Data to verify; supplier-reported physicochemical constants.
Reference standard stability Storage conditions Physicochemical characterization

Primary Applications in Pharmaceutical Quality Control


Levocetirizine Impurity Profiling per EP/BP Monographs

This compound serves as the primary reference standard for identifying and quantifying Impurity B in levocetirizine hydrochloride drug substance and finished drug products. Using the BP 2013 HPLC method (silica gel column, H2SO4/water/acetonitrile mobile phase, UV 230 nm), the compound's RRT of 0.8 and correction factor of 1.0 provide unambiguous peak assignment and direct area-percent quantitation without response factor correction [1]. The 0.15% individual acceptance limit requires the reference standard to support validated method sensitivity at or below this threshold, making the certified purity (≥98%, ISO 17034) of the target compound essential for GMP-compliant batch release testing [1].

ANDA Method Development and Validation Support

For ANDA submissions, regulatory agencies require demonstration of analytical method specificity by resolving all specified impurities from the active pharmaceutical ingredient and from each other. The target compound's unique stereochemistry (R-enantiomer) enables validation of chiral HPLC methods that must separate levocetirizine from its (S)-enantiomer and from the de(carboxymethoxy) degradation product [1]. The compound's ISO 17034 certification ensures metrological traceability required for ANDA method validation reports. The correction factor equivalence (F=1.0) simplifies linearity and accuracy validation across the specified range (typically LOQ to 150% of the acceptance limit of 0.15%) [1].

System Suitability and Retention Time Locking

The BP monograph requires a minimum peak-to-valley ratio of 5 between impurity C and cetirizine to confirm chromatographic resolution before sample analysis [1]. Accurate localization of impurity B (RRT 0.8) is prerequisite to identifying impurity C (RRT 0.9) and verifying this system suitability criterion. The target compound, with its defined RRT, melting point (115–135°C), and storage stability at -20°C, provides a reliable retention time marker for column performance qualification and inter-instrument method transfer [1].

Forced Degradation and Impurity Fate Studies

(R)-De(carboxymethoxy) Cetirizine Acetic Acid is both a process impurity and a potential degradation product of cetirizine/levocetirizine via oxidative deamination of the ethoxyacetic acid side chain [1]. In forced degradation studies (acid, base, oxidative, thermal, photolytic stress per ICH Q1A), the target compound serves as a marker to track this degradation pathway. Its defined LogP (3.81) and PSA (43.8 Ų) inform chromatographic method optimization, and its light sensitivity necessitates controlled photostability study design .

Application
Selection Property
Validation Focus
Levocetirizine impurity profiling per EP/BP
Stereochemical identity and correction factor equivalence
Chromatographic peak assignment and direct area-percent quantitation
ANDA method validation support
ISO 17034 certified purity and defined retention behavior
Linearity, accuracy at acceptance limit, chiral method specificity
System suitability and retention time locking
Unique relative retention time and melting point identity
Peak-to-valley resolution verification, inter-instrument transfer
Forced degradation and impurity fate studies
Degradation pathway marker with defined LogP/PSA
Photostability and oxidative degradation monitoring
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